molecular formula C8H16N2O4 B1146505 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 159002-17-2

3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B1146505
CAS No.: 159002-17-2
M. Wt: 204.22
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Peptide Synthesis

1. Role as a Building Block
3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid is primarily utilized in the synthesis of peptides. The Boc group serves as a protective group for the amino functionality, allowing selective reactions without interference from other amino groups. This selectivity is crucial for constructing peptides with specific sequences for both research and therapeutic applications.

2. Synthesis Process
The synthesis of this compound typically involves several steps:

  • Reacting L-alanine with tert-butoxycarbonyl anhydride.
  • Isolating the protected intermediate.
  • Introducing a second amino group through reaction with an appropriate amine.
  • Purifying the product via recrystallization or chromatography.

This synthetic pathway highlights the compound's utility in producing complex peptide structures that can be tailored for various biological studies.

Therapeutic Potential

While the specific biological activities of this compound are not extensively documented, its derivatives and related compounds have shown promise in several therapeutic contexts:

1. Antimicrobial Activity
Research suggests that the diaminopropionic acid moiety present in the compound may exhibit antimicrobial properties. However, further investigation is necessary to elucidate its efficacy and mechanism of action in this regard.

2. Drug Development
The structural characteristics of this compound make it a candidate for modifications that could enhance its pharmacological profiles. Ongoing studies are exploring its potential applications in developing new therapeutics, particularly those targeting specific diseases.

Several studies have highlighted the applications of this compound:

  • Peptide Synthesis Studies : Researchers have utilized this compound to synthesize peptides with enhanced stability and bioactivity, demonstrating its effectiveness as a building block in complex peptide chains.
  • Antimicrobial Research : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity, warranting further exploration into their mechanisms and potential therapeutic uses.
  • Structural Biology Applications : The ability to incorporate this compound into peptides allows scientists to study protein structure-function relationships more effectively, providing insights into biological processes at the molecular level.

Mechanism of Action

Biological Activity

3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as Boc-Dap-OH, is a β-amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and its amino acid backbone, which contribute to its reactivity and biological interactions.

  • Molecular Formula : C₈H₁₆N₂O₄
  • Molecular Weight : 204.23 g/mol
  • CAS Number : 76387-70-7
  • Melting Point : 200-203 °C
  • Purity : ≥95% (HPLC)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows it to mimic natural amino acids, facilitating its incorporation into peptides and proteins, which can alter their function.

Antiviral Activity

Research has indicated that compounds containing β-amino acid moieties exhibit antiviral properties. For instance, derivatives similar to this compound have shown modest activity against neuraminidase, an enzyme critical for viral replication. In vitro studies have demonstrated an IC₅₀ of approximately 50 μM for related compounds, suggesting potential as lead compounds for further development in antiviral therapies .

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory potential of β-amino acids. For example, certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α in whole blood cultures stimulated with lipopolysaccharides (LPS). This suggests that this compound may also possess similar anti-inflammatory properties .

Antitumor Activity

Recent studies have explored the role of β-amino acids in cancer therapy. The compound's structural similarity to natural amino acids allows it to interfere with cancer cell metabolism and proliferation. Specifically, compounds that include a β-amino acid moiety have been found to induce multipolar mitotic spindle formation in centrosome-amplified cancer cells, leading to increased cell death .

Case Studies and Research Findings

  • Antiviral Screening : A study screened various β-amino acid derivatives for their ability to inhibit neuraminidase activity. Compounds similar to Boc-Dap-OH showed promising results with moderate inhibitory effects, indicating the need for further optimization .
  • Inflammation Models : In murine models, derivatives were tested for their ability to suppress LPS-induced TNF-α production. The results indicated significant inhibition comparable to established anti-inflammatory drugs like tacrolimus .
  • Cancer Cell Studies : Research involving DLD1 human colon cancer cells demonstrated that treatment with β-amino acid derivatives led to a notable increase in multipolar mitoses, which is associated with enhanced cell death in cancerous tissues .

Data Table of Biological Activities

Activity Type IC₅₀ / Effect Reference
Antiviral~50 μM
Anti-inflammatorySignificant inhibition of TNF-α production
AntitumorInduction of multipolar mitoses in cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and yield optimization strategies for 3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid?

The compound is synthesized via coupling reactions using Boc-protected amino acid precursors. Evidence from enantiomer-specific syntheses shows that (R)- and (S)-enantiomers can achieve yields of 99% and 95%, respectively, when using tert-butoxycarbonyl (Boc)-protected precursors under controlled conditions (e.g., DCC/DMAP-mediated coupling) . Yield optimization requires strict anhydrous conditions, stoichiometric control of reagents, and purification via column chromatography.

Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Nuclear magnetic resonance (NMR; both 1H^1H and 13C^{13}C) and high-resolution mass spectrometry (HRMS, Q-TOF ESI) are essential. Key NMR signals include the Boc-group tert-butyl protons (~1.4 ppm) and carbonyl carbons (~155-170 ppm). Mass spectrometry confirms molecular ions (e.g., [M+H]+^+ at m/z 204.23 for C8_8H_{16N2_2O4_4) . Elemental analysis and FTIR further validate functional groups (e.g., N-H stretches at ~3350 cm1^{-1}) .

Q. What role does Boc protection play in the compound’s reactivity during peptide synthesis?

The Boc group protects the primary amine, preventing unwanted nucleophilic side reactions during peptide coupling. It is stable under basic conditions but cleaved with trifluoroacetic acid (TFA), enabling sequential deprotection in solid-phase peptide synthesis (SPPS). This strategy is critical for constructing pH-sensitive peptides or β-substituted-γ-amino acid derivatives .

Advanced Research Questions

Q. How do enantiomeric differences (R vs. S) impact the compound’s applications in chiral drug precursors?

Enantiomers serve as distinct intermediates for stereoselective synthesis. For example, the (R)-enantiomer is used in type D kinase inhibitors, while the (S)-enantiomer forms type L inhibitors. Stereochemistry influences binding affinity to biological targets, as shown in G-quadruplex DNA interactions . Chiral HPLC or enzymatic resolution ensures enantiopurity, with >99% ee achievable via lipase-mediated kinetic resolution .

Q. What are the thermal and chemical stability profiles of this compound under varying pH and solvent conditions?

The compound decomposes at 280–285°C, indicating thermal instability . In aqueous solutions, the Boc group hydrolyzes under strongly acidic (pH <2) or basic (pH >10) conditions. Stability in organic solvents (e.g., THF, DCM) is superior, but prolonged storage at room temperature leads to gradual degradation. Accelerated stability studies using LC-MS are recommended for long-term storage protocols .

Q. How can this compound be integrated into biocatalytic routes for unnatural amino acid production?

It serves as a precursor for C-N lyase-mediated synthesis of β-substituted-γ-amino acids. For example, lipases catalyze the enantioselective addition of nucleophiles to Boc-protected intermediates, enabling efficient access to non-canonical amino acids with >90% diastereomeric excess . Post-reaction decarboxylation or deprotection steps yield final products for anticancer or antimicrobial studies .

Q. What strategies mitigate contradictions in NMR or MS data during structural elucidation?

Discrepancies in coupling constants or unexpected molecular ion fragments often arise from residual solvents, stereochemical heterogeneity, or incomplete Boc deprotection. Strategies include:

  • 1H^1H-13C^{13}C HSQC for assigning overlapping proton signals.
  • Isotopic labeling (e.g., 15N^{15}N) to track amine group behavior.
  • Tandem MS/MS to differentiate isobaric impurities .

Q. Methodological Notes

  • Stereochemical Purity : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis to control enantioselectivity .
  • Scale-Up Challenges : Pilot-scale reactions require inert atmospheres (N2_2/Ar) and cryogenic conditions (−20°C) to suppress racemization .
  • Data Reproducibility : Adhere to standardized protocols for solvent drying and reagent quenching, as minor variations significantly impact yields .

Properties

IUPAC Name

3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJLRVZLNABMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391184
Record name N-alpha-Boc-DL-diaminopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113625-76-6, 159002-17-2
Record name N-alpha-Boc-DL-diaminopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 1:1 dimethylformamide:water solution (170 ml) of [bis(trifluoroacetoxy)iodo]benzene (12.89 g, 32.29 mmol, 1.5 equiv) was added N-α-BOC-D-asparagine (5 g, 21.53 mmol, 1 equiv). This solution stirred at room temperature for 0.5 h before pyridine (3.4 g, 43.06 mmol, 2 equiv) was added. After 18 h the reaction was concentrated in vacuo and the residue was redissolved in water before being washed with diethyl ether (2×, 50 ml). The aqueous layer was concentrated in vacuo and the crude product was recrystallized from hot acetonitrile to give E7-1 (1.10 g, 25% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.89 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-tert-Butoxycarbonylamino-3-benzyloxycarbonylaminopropionic acid (1.06 g) was dissolved in methanol (50 ml). 10% Palladium carbon (100 mg) was added thereto, and the mixture was stirred at room temperature for two hours under hydrogen atmosphere. The resultant mixture was filtered, and the filtrate was concentrated under reduced pressure to thereby obtain 540 mg of 3-amino-2-tert-butoxycarbonylaminopropionic acid, which was dissolved in ethanol (50 ml). Potassium carbonate (365 mg) and 2-fluoronitrobenzene (377 mg) were added thereto, and the mixture was refluxed with heat for 3 hours. The resultant mixture was concentrated under reduced pressure. Water was added to the residue, and the residue was washed with diethyl ether. 1N Hydrochloric acid was added to the aqueous layer to adjust pH to 3. The resultant mixture was extracted with methylene chloride. The organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure, to thereby obtain 530 mg of the title compound.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Palladium carbon
Quantity
100 mg
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.